3-Nitrophthalic anhydride

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27006. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Phthalic Acids - Phthalic Anhydrides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

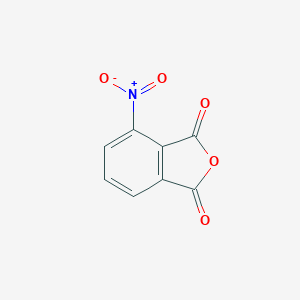

2D Structure

3D Structure

属性

IUPAC Name |

4-nitro-2-benzofuran-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3NO5/c10-7-4-2-1-3-5(9(12)13)6(4)8(11)14-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROFZMKDROVBLNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060939 | |

| Record name | 1,3-Isobenzofurandione, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow hygroscopic powder; [Alfa Aesar MSDS] | |

| Record name | 3-Nitrophthalic anhydride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19938 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

641-70-3 | |

| Record name | 3-Nitrophthalic anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=641-70-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitrophthalic anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000641703 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Nitrophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27006 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Nitrophthalic anhydride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Isobenzofurandione, 4-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Isobenzofurandione, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-nitrophthalic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.340 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-NITROPHTHALIC ANHYDRIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2BXS9KCY2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Nitrophthalic Anhydride (CAS No. 641-70-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Nitrophthalic anhydride (B1165640), a pivotal chemical intermediate. The document details its chemical and physical properties, experimental protocols for its synthesis, its significant applications in the pharmaceutical and dye industries, and essential safety and handling information. The CAS Number for 3-Nitrophthalic anhydride is 641-70-3.[1][2]

Chemical and Physical Properties

This compound is a beige to yellow crystalline powder.[1][3] It is a derivative of phthalic anhydride with a nitro group attached to the benzene (B151609) ring.[1] This compound is sensitive to moisture and may decompose in water.[1][4][5] It is soluble in acetone, hot alcohol, and hot acetic acid, and slightly soluble in benzene.[1]

Table 1: Chemical Identifiers and Properties

| Property | Value |

| CAS Number | 641-70-3[1][2][6][7] |

| Molecular Formula | C₈H₃NO₅[1][6][7] |

| Molecular Weight | 193.11 g/mol [6][7] |

| IUPAC Name | 4-nitro-2-benzofuran-1,3-dione[2] |

| Synonyms | 3-Nitrophthalic acid anhydride, 4-Nitroisobenzofuran-1,3-dione[6] |

| InChI Key | ROFZMKDROVBLNY-UHFFFAOYSA-N[1][6] |

| SMILES | C1=CC2=C(C(=C1)--INVALID-LINK--[O-])C(=O)OC2=O[2] |

| EC Number | 211-373-6[2][6] |

Table 2: Physical Data

| Property | Value |

| Appearance | Beige to yellow crystalline powder[1][3] |

| Melting Point | 163-165 °C[3][6][7] |

| Water Solubility | May decompose[1] |

| Storage Temperature | Store below +30°C, at ambient temperatures[1][3] |

Experimental Protocols: Synthesis of this compound

There are two primary methods for the synthesis of this compound.

Dehydration of 3-Nitrophthalic Acid

This is a common laboratory-scale method involving the dehydration of 3-nitrophthalic acid, often using a dehydrating agent like acetic anhydride.[8][9][10]

Protocol:

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, dissolve 3-nitrophthalic acid in acetic anhydride.[8] A typical molar ratio is 1 mole of 3-nitrophthalic acid to 2 moles of acetic anhydride.[8]

-

Heating: Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved. Continue heating for approximately ten more minutes.[8]

-

Crystallization: Pour the hot mixture into a porcelain dish and allow it to cool, promoting the crystallization of this compound.[8]

-

Purification: Grind the resulting crystal mass in a mortar and filter it by suction.[8] The crystals can be washed with alcohol-free ether to remove impurities.[8]

-

Drying: Dry the purified product to a constant weight at 105°C.[8] The expected yield is typically between 88% and 93%.[8]

References

- 1. Page loading... [guidechem.com]

- 2. This compound | C8H3NO5 | CID 21631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 641-70-3 [chemicalbook.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 3-ニトロフタル酸無水物 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

An In-depth Technical Guide to 3-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 3-Nitrophthalic anhydride (B1165640), a key chemical intermediate in various industrial and research applications. It covers its fundamental molecular properties, a detailed experimental protocol for its synthesis, and a summary of its primary applications.

Core Molecular and Physical Properties

3-Nitrophthalic anhydride is a yellow, hygroscopic crystalline solid.[1] It is an important building block in organic synthesis due to the reactivity conferred by the anhydride and nitro functional groups.

Quantitative Data Summary

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₈H₃NO₅ | [1][2][3][4][5] |

| Molecular Weight | 193.11 g/mol | [1][2][3][5] |

| CAS Number | 641-70-3 | [1][2][3][5] |

| Melting Point | 163-165 °C | [2][5] |

| Appearance | Pale-yellow to yellow crystalline powder | [1][3] |

| Purity | ≥ 98% | [2][3][5] |

Applications and Logical Relationships

This compound serves as a versatile precursor in the synthesis of a wide range of commercially and scientifically important molecules. Its primary utility lies in its role as an intermediate for creating more complex chemical structures.

Caption: Logical relationship of this compound's applications.

Experimental Protocol: Synthesis of this compound

A common and high-yield method for synthesizing this compound is through the dehydration of 3-nitrophthalic acid using acetic anhydride.[2][6] The following protocol is based on a well-established procedure from Organic Syntheses.[2]

Materials and Equipment:

-

3-nitrophthalic acid (1 mole, 211 g)

-

Acetic anhydride (99–100%, 2 moles, 205 g, 190 cc)

-

Alcohol-free ether

-

300-cc round-bottomed flask

-

Reflux condenser

-

15-cm porcelain dish

-

Mortar and pestle

-

Suction filtration apparatus (Büchner funnel)

-

Drying oven

Methodology:

-

Reaction Setup: In a 300-cc round-bottomed flask fitted with a reflux condenser, combine 211 g (1 mole) of 3-nitrophthalic acid with 205 g (2 moles) of acetic anhydride.[2]

-

Heating and Dissolution: Heat the mixture to a gentle boil. Continue heating for approximately ten minutes after the 3-nitrophthalic acid has completely dissolved.[2]

-

Crystallization: Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, permitting the product to crystallize.[2]

-

Initial Filtration and Washing: Grind the resulting crystal mass thoroughly in a mortar. Filter the crystals using suction. Return the crystals to the mortar and wash them by grinding with 150 cc of alcohol-free ether, followed by another suction filtration. Repeat the ether wash.[2]

-

Drying: After a brief period of air-drying, dry the product to a constant weight in an oven at 105°C.[2]

-

Product Recovery: This procedure typically yields 170–180 g (88–93%) of this compound with a melting point of 163–164°C.[2]

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from 3-nitrophthalic acid.

Caption: Workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

3-Nitrophthalic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical and chemical properties of 3-Nitrophthalic anhydride (B1165640). It is an essential resource for researchers, scientists, and professionals in drug development and organic synthesis, offering a consolidated source of critical data, experimental methodologies, and contextual understanding of this versatile chemical intermediate.

Core Physical and Chemical Properties

3-Nitrophthalic anhydride, with the CAS number 641-70-3, is a beige to yellow crystalline powder.[1][2] It is a key building block in the synthesis of a variety of organic compounds, including dyes, pigments, and pharmaceutical intermediates.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative physical and chemical properties of this compound.

| Identifier | Value | Source(s) |

| CAS Number | 641-70-3 | [1][4][5] |

| Molecular Formula | C₈H₃NO₅ | [1][4][5] |

| Molecular Weight | 193.11 g/mol | [4][6] |

| EINECS Number | 211-373-6 | [1][4] |

| Physical Property | Value | Source(s) |

| Appearance | Beige to yellow crystalline powder | [1][2] |

| Melting Point | 163-165 °C | [2][5][6] |

| Boiling Point | 411.8 °C at 760 mmHg | [5] |

| Density | 1.687 g/cm³ | [5] |

| Flash Point | 227.5 °C | [5] |

| Refractive Index | 1.660 | [5] |

| Solubility | Soluble in acetone, hot alcohol, and hot acetic acid. Slightly soluble in benzene (B151609). Insoluble in water, may decompose. | [1] |

Chemical Reactivity and Applications

This compound is a reactive compound, primarily due to the presence of the anhydride functional group and the electron-withdrawing nitro group on the aromatic ring. It is sensitive to moisture and may decompose in water.[1][7]

Its primary application lies in organic synthesis as an intermediate. It is notably used in the production of:

-

Dyes and Pigments : The chromophoric nitro group and the reactive anhydride moiety make it a valuable precursor for various colorants.[1][3]

-

Pharmaceuticals : It serves as a crucial intermediate in the synthesis of pharmaceuticals, including the immunomodulatory drug Pomalidomide.[3][5]

-

Polymers : It is used in the production of high-performance polymers and resins, contributing to their thermal stability and chemical resistance.[6]

Experimental Protocols

Synthesis of this compound from 3-Nitrophthalic Acid

A common laboratory-scale synthesis involves the dehydration of 3-nitrophthalic acid using a dehydrating agent such as acetic anhydride.[8][9][10]

Materials:

-

3-Nitrophthalic acid

-

Acetic anhydride (99-100%)

-

Alcohol-free ether

-

Round-bottomed flask with reflux condenser

-

Porcelain dish

-

Mortar and pestle

-

Suction filtration apparatus

Procedure:

-

To one mole of 3-nitrophthalic acid in a round-bottomed flask, add two moles of acetic anhydride.[8]

-

Heat the mixture to a gentle boil with stirring until the acid is completely dissolved, and continue heating for an additional ten minutes.[8]

-

Pour the hot mixture into a porcelain dish and allow it to cool, forming a crystal mass.[8]

-

Grind the crystal mass thoroughly in a mortar.[8]

-

Filter the product by suction.[8]

-

Wash the crystals by grinding them with alcohol-free ether in the mortar, followed by filtration. Repeat the washing process.[8]

-

After a brief period of air-drying, dry the product to a constant weight at 105 °C.[8]

This procedure typically yields a product with a melting point of 163–164 °C in 88–93% of the theoretical amount.[8]

Purification

Crystallization is a common method for the purification of this compound. Suitable solvents for recrystallization include benzene, a mixture of benzene and petroleum ether, acetone, acetic acid, or acetic anhydride.[1][2] The purified product should be dried at 100 °C.[2]

Logical Relationships and Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound | 641-70-3 [chemicalbook.com]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C8H3NO5 | CID 21631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. chemimpex.com [chemimpex.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. prepchem.com [prepchem.com]

A Technical Guide to the Melting Point of 3-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the melting point of 3-Nitrophthalic anhydride (B1165640) (CAS 641-70-3), a crucial physical property for its identification, purity assessment, and application in various synthetic processes. 3-Nitrophthalic anhydride serves as a key intermediate in the synthesis of pharmaceuticals, dyes, and agrochemicals.[1][2] Its melting point is a fundamental parameter that ensures its quality and suitability for these high-precision applications.[3]

Physicochemical Data of this compound

The essential physical and chemical properties of this compound are summarized below. The melting point is consistently reported within a narrow range, indicating its reliability as a standard for purity.

| Property | Value | Source(s) |

| CAS Number | 641-70-3 | [1][3][4][5] |

| Molecular Formula | C₈H₃NO₅ | [1][4][5] |

| Molecular Weight | 193.11 g/mol | [1] |

| Melting Point | 163-165 °C | [1][3][4][6] |

| 160-166 °C | [5] | |

| 164 °C | [7][8] | |

| Appearance | White to yellow or beige crystalline powder | [2][3][5] |

| IUPAC Name | 4-nitro-2-benzofuran-1,3-dione | [5][9] |

| Synonyms | 4-Nitro-isobenzofuran-1,3-dione, 3-Nitrophthalic acid anhydride | [1] |

Melting Point Analysis

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase. For this compound, the literature and supplier data consistently report a melting point range between 160°C and 166°C.[1][3][4][5][6][7][8][10] Most sources specify a narrower range of 163-165°C for material with 97-98% purity.[1][4][5]

A broadening of the melting point range or a depression in the initial melting temperature typically indicates the presence of impurities. Therefore, precise melting point determination is a critical quality control step in the manufacturing and use of this compound.

Standard Experimental Protocol: Capillary Melting Point Determination

The following protocol outlines the standard capillary method for determining the melting point of this compound using a modern digital apparatus.[11][12]

Objective: To accurately determine the melting point range of a solid sample of this compound.

Apparatus & Materials:

-

Digital melting point apparatus (e.g., DigiMelt, Mel-Temp)

-

Glass capillary tubes (sealed at one end)

-

This compound sample (finely powdered and dry)

-

Spatula

-

Mortar and pestle (if sample is not already powdered)

-

Safety goggles

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder.[12] If necessary, gently grind the crystals using a mortar and pestle.

-

Place a small amount of the powdered sample on a clean, dry surface.

-

-

Capillary Tube Loading:

-

Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to compact the powder at the bottom.

-

The packed sample height should be approximately 1-2 mm.[13]

-

-

Apparatus Setup & Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.[12]

-

If the approximate melting point is unknown, perform a rapid preliminary run by setting a high heating rate (e.g., 10-20°C per minute) to get a rough estimate.[11]

-

For an accurate measurement, set the starting temperature to approximately 10-15°C below the expected melting point (e.g., set to 150°C).

-

Set the heating rate (ramp) to a slow value, typically 1-2°C per minute, to ensure thermal equilibrium.[11]

-

Begin heating and observe the sample through the viewing lens.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (T1).

-

Continue heating and record the temperature at which the entire sample has completely melted into a clear liquid (T2).

-

The melting point is reported as the range from T1 to T2.

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in the designated glass waste container.

-

For highest accuracy, repeat the determination with two more samples and average the results.

-

Logical Workflow for Melting Point Determination

The process of determining a melting point follows a clear and logical sequence, from sample preparation to the final analysis. This workflow is crucial for obtaining reproducible and accurate results.

Caption: Workflow for Melting Point Determination.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 641-70-3 [chemicalbook.com]

- 3. innospk.com [innospk.com]

- 4. This compound 98 641-70-3 [sigmaaldrich.com]

- 5. A15857.14 [thermofisher.com]

- 6. chembk.com [chembk.com]

- 7. This compound [stenutz.eu]

- 8. This compound | 641-70-3 | FN26343 | Biosynth [biosynth.com]

- 9. This compound | C8H3NO5 | CID 21631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. AB118267 | CAS 641-70-3 – abcr Gute Chemie [abcr.com]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. westlab.com [westlab.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

A Comprehensive Technical Guide to the Solubility of 3-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Nitrophthalic anhydride (B1165640), a key intermediate in various synthetic processes. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a thorough summary of qualitative solubility, alongside a robust, generalized experimental protocol for determining precise solubility parameters in a laboratory setting.

Qualitative Solubility of 3-Nitrophthalic Anhydride

This compound exhibits a range of solubilities in common organic solvents, as summarized in the table below. This information is critical for selecting appropriate solvent systems for reactions, purification, and formulation.

| Solvent | Solubility | Notes |

| Acetone | Soluble[1][2] | |

| Hot Alcohol (e.g., Ethanol) | Soluble[1][2] | |

| Hot Acetic Acid | Soluble[1][2] | |

| Benzene | Slightly Soluble[1] | |

| Water | Insoluble[1][2] | May decompose.[1][2] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of this compound solubility, based on the widely accepted shake-flask method. This protocol can be adapted for various solvents and temperatures.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance (accurate to ±0.1 mg)

-

Glass vials or flasks with airtight seals

-

Syringe filters (e.g., 0.22 µm PTFE, compatible with the chosen solvent)

-

Volumetric flasks and pipettes

-

A validated analytical method for quantification (e.g., HPLC-UV, GC-FID)

-

Thermostatically controlled environment

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected solvent in a series of sealed glass vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Prepare replicate samples for each solvent and temperature point to ensure the reliability of the results.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired constant temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient duration to allow the system to reach solid-liquid equilibrium. A period of 24 to 72 hours is typically recommended. A preliminary study can be conducted to determine the minimum time required to reach equilibrium.

-

-

Phase Separation:

-

After the equilibration period, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 24 hours. This allows the excess solid to settle, leaving a clear supernatant.

-

Alternatively, for faster separation, the vials can be centrifuged at the same constant temperature.

-

-

Sampling and Filtration:

-

Carefully withdraw a clear aliquot of the supernatant using a syringe. It is critical to avoid disturbing the settled solid.

-

Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial. This step is essential to remove any microscopic, undissolved particles that could lead to an overestimation of solubility.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under controlled conditions (e.g., in a vacuum oven at a temperature that does not cause decomposition of the anhydride).

-

Weigh the remaining solid this compound.

-

Alternatively, the concentration of this compound in the filtered solution can be determined using a pre-validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). A calibration curve with standards of known concentrations should be prepared to ensure accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the solubility using the data obtained from the quantification step. The results can be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL), moles per liter (mol/L), or mole fraction.

-

When using the gravimetric method (evaporation), the solubility (S) in g/100g of solvent can be calculated as: S = (mass of dissolved anhydride / mass of solvent) * 100

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining solubility via the shake-flask method.

References

Spectroscopic Profile of 3-Nitrophthalic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-nitrophthalic anhydride (B1165640), a key chemical intermediate. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for scientific professionals.

Molecular Structure and Properties

3-Nitrophthalic anhydride (C₈H₃NO₅) is an organic compound with a molecular weight of 193.11 g/mol .[1][2] It typically appears as a yellow, hygroscopic powder.[2] The proper IUPAC name for this compound is 4-nitro-2-benzofuran-1,3-dione.[2]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data not explicitly found in search results |

¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| Data not explicitly found in search results |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the following significant absorption bands.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| Specific peak values not explicitly found in search results | C=O (anhydride) stretching, NO₂ stretching, C-O stretching, aromatic C-H bending |

Mass Spectrometry (MS)

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

| m/z | Interpretation |

| 193 | Molecular ion [M]⁺ |

| Other significant fragment m/z values not explicitly found in search results |

Experimental Protocols

Detailed experimental procedures for acquiring spectroscopic data are crucial for reproducibility. The following are generalized protocols for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound is dissolved in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆.[3] The solution is then transferred to an NMR tube. ¹H and ¹³C NMR spectra are recorded on a spectrometer, for example, a Bruker WM-300 or a Varian XL-100.[2]

Infrared (IR) Spectroscopy

For solid-state analysis, a small amount of this compound is finely ground with potassium bromide (KBr) and pressed into a thin pellet.[2] The KBr pellet is then placed in the sample holder of an FTIR spectrometer, such as a Bruker IFS 85, and the spectrum is recorded.[2] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[2]

Mass Spectrometry (MS)

Mass spectra can be obtained using various ionization techniques. For electron ionization (EI), a sample is introduced into the mass spectrometer, where it is bombarded with electrons, causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio.

Visualizing the Process

The following diagrams illustrate the molecular structure and a general workflow for the spectroscopic analysis of this compound.

Caption: Molecular structure of this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Synthesis of 3-Nitrophthalic Anhydride from Phthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-nitrophthalic anhydride (B1165640), a crucial intermediate in the production of various organic compounds, including pharmaceuticals and dyes. The primary focus is on the synthetic route starting from phthalic anhydride, detailing the reaction mechanisms, experimental protocols, and purification methods.

Introduction

The synthesis of 3-nitrophthalic anhydride from phthalic anhydride is a multi-step process that typically involves the nitration of phthalic anhydride to form a mixture of isomeric nitrophthalic acids, followed by the separation of the desired 3-nitro isomer and its subsequent dehydration to the corresponding anhydride. The direct nitration of phthalic anhydride to yield a mixture of 3- and 4-nitrophthalic anhydrides is also a viable, though less common, approach. The electron-withdrawing nature of the anhydride group deactivates the aromatic ring towards electrophilic substitution, making the nitration a key and often challenging step in the overall synthesis.

Reaction Mechanism: Nitration of Phthalic Anhydride

The nitration of phthalic anhydride is an electrophilic aromatic substitution reaction. The process begins with the generation of the nitronium ion (NO₂⁺) from the reaction of concentrated nitric acid and sulfuric acid. The nitronium ion then attacks the aromatic ring of phthalic anhydride. The anhydride group is a deactivating meta-director. However, the substitution occurs at the 3- and 4-positions. The subsequent workup with water leads to the hydrolysis of the anhydride to the corresponding dicarboxylic acids, yielding a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

Experimental Protocols

The synthesis of this compound from phthalic anhydride can be broadly divided into two main stages:

-

Nitration of Phthalic Anhydride: This step produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.

-

Conversion of 3-Nitrophthalic Acid to this compound: This involves the dehydration of the purified 3-nitrophthalic acid.

Several methods for the nitration of phthalic anhydride have been reported. A common procedure involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid.[1]

Experimental Data for Nitration of Phthalic Anhydride

| Parameter | Value | Reference |

| Reactants | ||

| Phthalic Anhydride | 500 g (3.4 moles) | [1] |

| Concentrated H₂SO₄ (sp. gr. 1.84) | 650 cc | [1] |

| Fuming HNO₃ (sp. gr. 1.51) | 210 cc | [1] |

| Concentrated HNO₃ (sp. gr. 1.42) | 900 cc | [1] |

| Reaction Conditions | ||

| Initial Temperature | 80°C | [1] |

| Temperature during fuming HNO₃ addition | 100-110°C | [1] |

| Temperature during conc. HNO₃ addition | < 110°C | [1] |

| Reaction Time after acid addition | 2 hours | [1] |

| Workup | ||

| Quenching | Poured into 1.5 L of water | [1] |

| Product | ||

| Crude Yield (mixture of 3- and 4-isomers) | 200-220 g (28-31%) of 3-nitrophthalic acid after initial purification | [1] |

Detailed Experimental Protocol for Nitration:

-

In a suitable reaction vessel, place 650 cc of concentrated sulfuric acid and 500 g of phthalic anhydride.[1]

-

Stir the mixture and heat it to 80°C.[1]

-

Slowly add 210 cc of fuming nitric acid, maintaining the temperature between 100-110°C. This addition typically takes one to two hours.[1]

-

After the fuming nitric acid has been added, add 900 cc of concentrated nitric acid, ensuring the temperature does not exceed 110°C.[1]

-

Continue stirring and heating the mixture for an additional two hours.[1]

-

Allow the mixture to stand overnight and then pour it into 1.5 L of cold water.[1]

-

Filter the resulting solid mixture of 3- and 4-nitrophthalic acids.[1]

The crude product from the nitration step is a mixture of 3- and 4-nitrophthalic acids. The separation is typically achieved by fractional crystallization from water, as 4-nitrophthalic acid is more soluble in water than the 3-isomer.[1] A purification method involving salification and acidification has also been reported to yield high-purity 3-nitrophthalic acid.[2]

The purified 3-nitrophthalic acid is then converted to its anhydride. Common dehydrating agents include acetic anhydride and thionyl chloride.[3][4]

Experimental Data for Anhydride Formation

| Method | Reagents | Reaction Conditions | Yield | Reference |

| Acetic Anhydride | 3-Nitrophthalic acid (1 mole), Acetic anhydride (2 moles) | Gentle boiling until dissolved, then 10 min longer | 88-93% | [3] |

| Thionyl Chloride | 3-Nitrophthalic acid (94.7 mmol), Thionyl chloride (0.15 mmol), DMF (cat.), Cyclohexane | 5-10°C for 50 min, then reflux for 3 h | 98.9% | [4] |

| Catalytic Dehydration | 3-Nitrophthalic acid, Toluene, Acetic acid, p-toluenesulfonic acid (cat.) | 100-150°C for 4-12 hours | 93.8-95.8% | [5] |

Detailed Experimental Protocol using Acetic Anhydride:

-

To 211 g (1 mole) of 3-nitrophthalic acid in a round-bottomed flask, add 205 g (2 moles) of acetic anhydride.[3]

-

Heat the mixture to a gentle boil until all the acid has dissolved, and continue heating for an additional ten minutes.[3]

-

Pour the hot mixture into a porcelain dish and allow it to cool and crystallize.[3]

-

Grind the crystal mass and filter it by suction.[3]

-

Wash the crystals with alcohol-free ether and dry them at 105°C to a constant weight.[3] The expected yield is 170-180 g (88-93%).[3]

Overall Experimental Workflow

The entire process from phthalic anhydride to this compound can be visualized as a sequential workflow.

Direct Synthesis and Alternative Methods

An alternative approach involves the direct nitration of phthalic anhydride to produce a mixture of 3- and 4-nitrophthalic anhydrides, followed by separation, for instance, by fractional distillation.[6] This method may require highly concentrated sulfuric acid to prevent the formation of the corresponding acids due to the liberation of water during the reaction.[6] Another patented process describes the nitration of phthalic anhydride using concentrated nitric acid as both the reactant and the solvent, followed by extraction of the products.[7][8]

Conclusion

The synthesis of this compound from phthalic anhydride is a well-established but nuanced process. The key challenges lie in controlling the nitration reaction to achieve acceptable yields and in the efficient separation of the 3-nitro isomer from the 4-nitro byproduct. The choice of the specific protocol, particularly for the dehydration of 3-nitrophthalic acid, can significantly impact the final yield and purity of the product. The methods outlined in this guide, derived from established literature, provide a solid foundation for researchers and professionals in the field.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN104974044A - Purification method of 3-Nitrophthalic acid - Google Patents [patents.google.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 6. AU2016101825A4 - A method for preparation of this compound - Google Patents [patents.google.com]

- 7. US3887588A - Process for making nitrophthalic anhydrides - Google Patents [patents.google.com]

- 8. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 3-nitrophthalic anhydride (B1165640) from its corresponding diacid, 3-nitrophthalic acid. The synthesis of 3-nitrophthalic anhydride is a crucial step in the preparation of various organic intermediates, which are widely utilized in the pharmaceutical, dye, and polymer industries. This document details various methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols and a workflow diagram to facilitate practical application in a laboratory setting.

The conversion of 3-nitrophthalic acid to this compound is fundamentally a dehydration reaction. Several reagents and conditions have been successfully employed to effect this transformation, each with its own advantages in terms of yield, purity, and operational simplicity. The most common methods involve the use of a dehydrating agent such as acetic anhydride, thionyl chloride, or other acid anhydrides, as well as catalytic and thermal dehydration approaches.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various reported methods for the synthesis of this compound from 3-nitrophthalic acid, allowing for easy comparison of reaction conditions and outcomes.

| Dehydrating Agent/Catalyst | Solvent(s) | Reactant Ratio (Acid:Agent) | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Acetic Anhydride | Acetic Anhydride (neat) | 1:2 (molar) | Boiling | ~10 minutes after dissolution | 88-93 | Melting Point: 163-164°C | [1] |

| Thionyl Chloride / DMF | Cyclohexane | 1:1.6 (molar acid:SOCl₂) | 5-10, then reflux | ~4 hours | 98.9 | Not specified | [2] |

| p-Toluenesulfonic Acid | Toluene (B28343), Acetic Acid | Catalytic | 100-150 | 4-12 hours | 95.1 | 98 | [3][4] |

| Propionic Anhydride | Propionic Anhydride (neat) | 1:1.2 to 1:1.8 (molar) | 140-170 | 4-10 hours | 84-90 | 98.16 | [5] |

| n-Butyric Anhydride | n-Butyric Anhydride (neat) | 1:1.5 (molar) | 150 | 7 hours | Not specified | 99.65 | [5] |

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below. These protocols are intended for use by trained professionals in a properly equipped chemical laboratory.

Method 1: Dehydration using Acetic Anhydride [1]

This is a classic and reliable method for the preparation of this compound.

-

Materials:

-

3-Nitrophthalic acid (211 g, 1 mole)

-

Acetic anhydride (205 g, 190 cc, 2 moles, 99-100%)

-

Alcohol-free ether

-

-

Procedure:

-

In a 300-cc round-bottomed flask equipped with a reflux condenser, combine 211 g of 3-nitrophthalic acid and 205 g of acetic anhydride.

-

Heat the mixture to a gentle boil until the 3-nitrophthalic acid completely dissolves. Continue heating for an additional 10 minutes.

-

Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, resulting in a crystalline mass.

-

Grind the crystal mass thoroughly in a mortar and filter by suction.

-

Wash the crystals by grinding them with 150 cc of alcohol-free ether in the mortar, followed by suction filtration. Repeat the washing step.

-

After a brief period of air-drying, dry the product to a constant weight at 105°C. The expected yield is 170-180 g (88-93%) of this compound with a melting point of 163–164°C.

-

Further product can be recovered from the acetic acid filtrate by distillation and subsequent crystallization.

-

Method 2: Dehydration using Thionyl Chloride and DMF Catalyst [2]

This method utilizes thionyl chloride as the dehydrating agent, catalyzed by N,N-dimethylformamide (DMF).

-

Materials:

-

3-Nitrophthalic acid (20 g, 94.7 mmol)

-

Cyclohexane (50 mL)

-

N,N-dimethylformamide (DMF) (0.5 mL, catalyst)

-

Thionyl chloride (16.8 g, 0.15 mol)

-

n-Heptane

-

-

Procedure:

-

To a reaction flask, add 20 g of 3-nitrophthalic acid, 50 mL of cyclohexane, and 0.5 mL of DMF.

-

Cool the mixture to 5°C using an ice bath.

-

Add 16.8 g of thionyl chloride dropwise while maintaining the temperature at 10°C and stirring for 50 minutes.

-

Increase the temperature and reflux the reaction mixture for 3 hours.

-

After the reaction is complete, recover the solvent under reduced pressure.

-

Dry the resulting product, a light green solid, to obtain 18.1 g (98.9% yield) of this compound.

-

Method 3: Catalytic Dehydration with p-Toluenesulfonic Acid [3][4]

This method employs a catalytic amount of a strong acid in a suitable solvent system to drive the dehydration.

-

Materials:

-

3-Nitrophthalic acid (212 g)

-

Toluene (300 g)

-

Acetic acid (50 g)

-

p-Toluenesulfonic acid (6 g, catalyst)

-

-

Procedure:

-

In a reaction vessel, combine 212 g of 3-nitrophthalic acid with a solvent mixture of 300 g of toluene and 50 g of acetic acid.

-

Add 6 g of p-toluenesulfonic acid to the mixture.

-

Heat the reaction mixture to 100-150°C for 4-12 hours. Monitor the reaction progress by HPLC until the content of 3-nitrophthalic acid is less than 1%.

-

Upon completion, subject the mixture to vacuum distillation at -0.08 to -0.098 MPa to remove toluene, acetic acid, and p-toluenesulfonic acid.

-

This procedure yields 184.5 g (95.1%) of this compound with a purity of 98%.

-

Experimental Workflow and Logic Diagrams

The following diagrams, generated using Graphviz, illustrate the general experimental workflow for the synthesis of this compound and the logical relationship between the key steps.

Caption: General experimental workflow for the synthesis of this compound.

Caption: Logical relationship of components in the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. This compound synthesis - chemicalbook [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 5. AU2016101825A4 - A method for preparation of this compound - Google Patents [patents.google.com]

The Nitration of Phthalic Anhydride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism, experimental protocols, and product distribution involved in the nitration of phthalic anhydride (B1165640). The information is tailored for professionals in research, science, and drug development who require a thorough understanding of this fundamental chemical transformation.

Core Mechanism of Nitration

The nitration of phthalic anhydride is a classic example of an electrophilic aromatic substitution reaction. The process involves the introduction of a nitro group (-NO2) onto the aromatic ring of the phthalic anhydride molecule. The reaction typically proceeds by generating a powerful electrophile, the nitronium ion (NO2+), which then attacks the electron-rich benzene (B151609) ring.

The overall mechanism can be summarized in the following key steps[1]:

-

Generation of the Nitronium Ion: In the presence of a strong acid catalyst, typically concentrated sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly reactive nitronium ion.

-

Electrophilic Attack: The nitronium ion attacks the π-electron system of the benzene ring of phthalic anhydride, leading to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation: A weak base, such as the hydrogen sulfate (B86663) ion (HSO4-), removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the nitrated phthalic anhydride.

-

Hydrolysis: During the work-up procedure, which typically involves pouring the reaction mixture into water, the anhydride group is hydrolyzed to form the corresponding dicarboxylic acids, resulting in a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid[1].

The dicarboxylic anhydride group in phthalic anhydride is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution[2]. Consequently, relatively harsh reaction conditions, such as the use of strong acids and elevated temperatures, are generally required to achieve nitration[2].

Reaction Pathways and Product Distribution

The nitration of phthalic anhydride primarily yields two isomeric products: 3-nitrophthalic acid and 4-nitrophthalic acid[3][4][5][6][7]. The regioselectivity of the reaction is influenced by the directing effects of the anhydride substituent.

Figure 1: Mechanism of the nitration of phthalic anhydride.

The ratio of the 3-nitro to the 4-nitro isomer can be influenced by the reaction conditions, including the concentration of nitric acid and the reaction temperature[6]. For instance, it has been reported that as the weight ratio of nitric acid to phthalic anhydride increases, the ratio of the 4-isomer to the 3-isomer approaches 1:1[6].

Quantitative Data Summary

The following tables summarize key quantitative data reported in the literature for the nitration of phthalic anhydride under various conditions.

Table 1: Influence of Nitric Acid Concentration on Product Composition

| Nitric Acid Concentration (wt%) | Phthalic Anhydride (mol%) | 3-Nitrophthalic Acid (mol%) | 4-Nitrophthalic Acid (mol%) |

| 99.97 | 9.3 | 42.8 | 47.9 |

| 95 | 45.3 | 25.9 | 28.8 |

| Conditions: 10 parts by weight phthalic anhydride to 100 parts by weight nitric acid, reacted at 70°C for 3 hours. Data sourced from patent EP0165300B1[6]. |

Table 2: Influence of Reactant Ratio on Isomer Distribution

| Weight Ratio (HNO₃:Phthalic Acid) | 3-Nitrophthalic Acid (mol%) | 4-Nitrophthalic Acid (mol%) | Mole Ratio (4-nitro:3-nitro) |

| 10:1 | 44.8 | 49.5 | 1.10 |

| 15:1 | 45.2 | 49.0 | 1.08 |

| Conditions: 99% nitric acid, reacted at 70°C for 3 hours. Data sourced from patent EP0165300B1[6]. |

Detailed Experimental Protocols

This section provides detailed methodologies for the nitration of phthalic anhydride, based on established literature procedures.

Protocol for the Synthesis of 3-Nitrophthalic Acid

This protocol is adapted from Organic Syntheses, Coll. Vol. 1, p. 408 (1941); Vol. 2, p.42 (1922)[3].

Materials:

-

Phthalic anhydride (technical grade)

-

Concentrated sulfuric acid (sp. gr. 1.84)

-

Fuming nitric acid (sp. gr. 1.51)

-

Concentrated nitric acid (sp. gr. 1.42)

-

Water

Equipment:

-

1-gallon crock or large beaker

-

Mechanical stirrer

-

Separatory funnel

-

Büchner funnel or filtros plate

-

Steam source

Procedure:

-

In a 1-gallon crock equipped with a mechanical stirrer, place 650 mL of concentrated sulfuric acid and 500 g (3.4 moles) of technical phthalic anhydride.

-

Stir the mixture and pass steam into the crock until the temperature reaches 80°C.

-

Discontinue the steam and slowly add 210 mL of fuming nitric acid from a separatory funnel at a rate that maintains the reaction temperature between 100–110°C. This addition typically takes one to two hours.

-

After the addition of fuming nitric acid is complete, add 900 mL of concentrated nitric acid.

-

Continue stirring and maintain the temperature at 100–110°C for an additional four to five hours.

-

Allow the mixture to stand overnight and then pour it into 1.5 L of water in a 4-L crock.

-

After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids by suction.

-

Return the wet cake to the crock and stir thoroughly with 200 mL of water to dissolve a significant portion of the 4-nitrophthalic acid.

-

Filter the mixture again by suction.

-

Dissolve the wet cake of crude 3-nitrophthalic acid in 200–300 mL of boiling water.

-

Filter the hot solution and stir mechanically until crystallization begins.

-

Allow the solution to stand overnight to complete crystallization.

-

Filter the crystals by suction and air-dry. The yield of crude 3-nitrophthalic acid is typically 200–220 g (28–31% of the theoretical amount) with a melting point of 205–210°C in a sealed tube[3].

Protocol for Nitration using Concentrated Nitric Acid

This protocol is based on a process described in patent EP0165300B1[6].

Materials:

-

Phthalic anhydride

-

Concentrated nitric acid (99% by weight)

Equipment:

-

Reaction vessel with temperature control and stirring

Procedure:

-

To a reaction vessel, add 100 parts by weight of 99% concentrated nitric acid.

-

Bring the nitric acid to a temperature of 70°C.

-

Add 10 parts by weight of phthalic anhydride to the heated nitric acid.

-

Allow the nitration reaction to proceed at 70°C for three hours with continuous stirring.

-

After the reaction period, the mixture will contain 3- and 4-isomers of nitrophthalic acid and some unreacted phthalic acid.

-

Recover the nitrated products using conventional methods, such as cooling and filtration.

Experimental and Workflow Diagrams

The following diagrams illustrate the general workflow for the nitration of phthalic anhydride and the subsequent separation of the isomeric products.

Figure 2: General experimental workflow for the nitration of phthalic anhydride.

This guide provides a foundational understanding of the nitration of phthalic anhydride, a reaction of significant industrial and academic importance. For further details on specific applications or advanced mechanistic studies, consulting the primary literature is recommended.

References

- 1. homework.study.com [homework.study.com]

- 2. Sciencemadness Discussion Board - A Note on the Synthesis of 3-Nitrophthalic Acid - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. prepchem.com [prepchem.com]

- 6. EP0165300B1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]

- 7. WO1985002615A1 - Nitration of phthalic acid and phthalic anhydride using nitric acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of 3-Nitrophthalic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Nitrophthalic anhydride (B1165640) (CAS No. 641-70-3), a key intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

3-Nitrophthalic anhydride is a beige to yellow crystalline powder.[1][2] It is moisture-sensitive and decomposes in contact with water.[3][4]

| Property | Value | Reference |

| CAS Number | 641-70-3 | [3] |

| Molecular Formula | C8H3NO5 | [3] |

| Molecular Weight | 193.11 g/mol | [3] |

| Appearance | Beige to yellow crystalline powder | [1][2] |

| Melting Point | 160 - 166 °C | [4][5] |

| Solubility | Insoluble in water. Soluble in acetone, hot alcohol, and hot acetic acid. Slightly soluble in benzene. | [2][6] |

Hazard Identification and Classification

This compound is classified as an irritant.[7] The toxicological properties of this substance have not been fully investigated.[7]

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 |

-

H302: Harmful if swallowed.[9]

Personal Protective Equipment (PPE)

Proper PPE is mandatory when handling this compound to minimize exposure risk.

| Protection Type | Specification | Reference |

| Eye/Face Protection | Chemical splash goggles or face shield (EN 166). | [4][7] |

| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), lab coat, and apron. | [1][7] |

| Respiratory Protection | NIOSH/MSHA approved air-purifying dust or mist respirator (EN 149) if dust is generated. Use in a well-ventilated area. | [4][7] |

Safe Handling and Storage

Handling:

-

Avoid all personal contact, including inhalation of dust.[9]

-

Use in a well-ventilated area, such as a chemical fume hood.[9]

-

Do not eat, drink, or smoke when using this product.[9]

-

Wash hands thoroughly after handling.[3]

-

Avoid dust formation.[4]

-

Contaminated work clothing should be laundered separately before reuse.[9]

Storage:

-

Keep the container tightly closed.[3]

-

It is moisture-sensitive; store under an inert gas like argon.[3][7]

-

Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][7]

First Aid Measures

Immediate medical attention is recommended in case of exposure.

| Exposure Route | First Aid Protocol | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | [1][7] |

| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. | [1][7] |

| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention if symptoms appear. | [1][7] |

| Ingestion | Do NOT induce vomiting. Wash mouth out with water. Urgent hospital treatment is likely needed. Seek immediate medical attention. | [7][9] |

Accidental Release and Disposal

Spills:

-

For minor spills, wear appropriate PPE, remove all ignition sources, and clean up spills immediately to avoid generating dust.[9] Use dry clean-up procedures and place the material in a suitable, labeled container for disposal.[9]

-

For major spills, evacuate the area and alert emergency services.[9] Prevent the spillage from entering drains or water courses.[9]

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations.[3] Waste is classified as hazardous.[4] Do not mix with other waste.[3] Handle uncleaned containers as you would the product itself.[3]

Firefighting Measures

-

Extinguishing Media: Use water spray, dry chemical, or carbon dioxide.[7]

-

Hazards: The material is non-combustible but containers may burn.[9] Hazardous decomposition products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[3][4]

-

Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Experimental Protocols

Synthesis of this compound from 3-Nitrophthalic Acid

This protocol is adapted from Organic Syntheses.[10]

Materials:

-

3-Nitrophthalic acid (1 mole, 211 g)

-

Acetic anhydride (99-100%, 2 moles, 190 cc)

-

Alcohol-free ether

-

300-cc round-bottomed flask with reflux condenser

-

15-cm porcelain dish

-

Mortar and pestle

-

Suction filtration apparatus

-

Distillation apparatus

Procedure:

-

Combine 211 g of 3-nitrophthalic acid and 190 cc of acetic anhydride in a 300-cc round-bottomed flask.

-

Heat the mixture to a gentle boil with reflux until the acid is completely dissolved, then continue heating for an additional 10 minutes.

-

Pour the hot mixture into a 15-cm porcelain dish and allow it to cool, forming a crystal mass. This step should be performed in a fume hood.

-

Grind the crystal mass thoroughly in a mortar and filter by suction.

-

Wash the crystals by grinding them with 150 cc of alcohol-free ether in the mortar, followed by filtration. Repeat the washing step.

-

Dry the product in the air for a short time, then dry to a constant weight at 105°C.

-

The expected yield is 170-180 g of this compound with a melting point of 163-164°C.

Visualizations

Caption: Workflow for the safe handling of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. This compound | 641-70-3 [chemicalbook.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. This compound, 97% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. Page loading... [guidechem.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. This compound | C8H3NO5 | CID 21631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Overview of 3-Nitrophthalic Anhydride's Properties

An In-depth Technical Guide to the Storage and Handling of 3-Nitrophthalic Anhydride (B1165640)

For researchers, scientists, and professionals in drug development, the proper storage and handling of chemical reagents are paramount to ensuring experimental integrity, safety, and the longevity of the compound. This guide provides a comprehensive overview of the recommended storage conditions for 3-Nitrophthalic anhydride (CAS No. 641-70-3), a key intermediate in various synthetic processes.

This compound is a beige to yellow crystalline powder.[1][2][3] A critical characteristic of this compound is its sensitivity to moisture.[1][4][5] Understanding its physical and chemical properties is the first step toward establishing appropriate storage protocols.

Recommended Storage Conditions

To maintain its chemical integrity, this compound must be stored under specific conditions that mitigate its sensitivity to environmental factors.

Quantitative Storage Parameters

The following table summarizes the key quantitative and qualitative parameters for the optimal storage of this compound.

| Parameter | Recommended Condition | Source |

| Temperature | Cool, dry place. Store below +30°C. | [2][3][4][6][7] |

| Atmosphere | Store under an inert gas, such as argon. | [1][4][5][6] |

| Humidity | Dry conditions are essential as the compound is moisture-sensitive and hygroscopic.[5] It decomposes in contact with water.[4] | [1][4][5][6] |

| Container | Tightly closed container. | [1][4][5][6][7] |

Incompatible Materials and Chemical Stability

This compound is chemically stable under standard ambient conditions (room temperature) when stored correctly.[5] However, it is incompatible with the following materials:

Contact with these substances should be avoided to prevent hazardous reactions. Exposure to moist air or water must also be prevented.[1][4][6]

Hazardous Decomposition

In the event of decomposition, which can be triggered by contact with water or high temperatures, this compound may produce hazardous decomposition products, including:

Experimental Protocols and Handling Procedures

While specific experimental protocols for storage are not typically published as novel research, the following are standardized procedures derived from safety data sheets for the safe handling and storage of this compound.

General Handling

-

Avoid all personal contact, including inhalation of dust.[7]

-

Wear appropriate personal protective equipment (PPE), including chemical splash goggles, protective gloves, and a lab coat or apron.[4][6][8]

-

Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[6]

-

Avoid generating dust during handling.[5]

Storage Workflow

The following diagram illustrates the recommended workflow for receiving and storing this compound to ensure its stability and minimize safety risks.

Caption: Recommended workflow for the safe storage and handling of this compound.

Conclusion

The chemical stability and, consequently, the experimental utility of this compound are directly dependent on adherence to strict storage and handling protocols. By maintaining a cool, dry, and inert atmosphere in a tightly sealed container, and by avoiding contact with incompatible materials, researchers can ensure the quality and safety of this important chemical intermediate. Regular checks of the storage area and adherence to the outlined handling procedures are critical for any laboratory or research facility utilizing this compound.

References

- 1. assets.thermofisher.com [assets.thermofisher.com]

- 2. This compound | 641-70-3 [chemicalbook.com]

- 3. Page loading... [guidechem.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. fishersci.com [fishersci.com]

3-Nitrophthalic Anhydride: A Technical Guide to its Discovery, Synthesis, and Historical Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Nitrophthalic anhydride (B1165640), a key organic intermediate, has played a significant, albeit often behind-the-scenes, role in the advancement of chemical synthesis for over a century. This technical guide provides an in-depth exploration of its discovery, historical evolution of its synthesis, and its notable applications, particularly in the development of chemiluminescent compounds and as a precursor in the pharmaceutical and dye industries. Detailed experimental protocols for its preparation are provided, alongside a comprehensive summary of quantitative data to aid researchers in their synthetic endeavors.

Discovery and Historical Context

While a single definitive "discovery" of 3-nitrophthalic anhydride is not prominently documented, its synthesis and characterization emerged from the broader exploration of nitrated aromatic compounds in the late 19th and early 20th centuries. The precursor, 3-nitrophthalic acid, was being studied in the late 1800s. The direct nitration of phthalic anhydride, which yields a mixture of 3- and 4-nitrophthalic acids, was a known reaction.

Key historical milestones in the synthesis of 3-nitrophthalic acid and its subsequent conversion to the anhydride include work referenced in early 20th-century publications. For instance, the procedure for preparing this compound from 3-nitrophthalic acid using acetic anhydride is mentioned in scientific literature from as early as 1901 and 1902.[1] This indicates that the compound was being actively synthesized and utilized by the turn of the century.

One of the most significant historical applications of this compound is its use as a crucial starting material for the synthesis of luminol (B1675438) (3-aminophthalhydrazide). The chemiluminescent properties of luminol were first observed in the 1920s, and its synthesis from 3-nitrophthalic acid (derived from the anhydride) cemented the importance of this nitro-substituted aromatic compound in the field of analytical chemistry and, later, forensic science.

Synthesis of this compound

The preparation of this compound can be broadly categorized into two main approaches: the dehydration of 3-nitrophthalic acid and the direct nitration of phthalic anhydride followed by separation of the isomers.

Dehydration of 3-Nitrophthalic Acid

This is the most common and direct laboratory method for obtaining pure this compound. The process involves the removal of a water molecule from 3-nitrophthalic acid, typically by heating with a dehydrating agent.

This classic method, detailed in Organic Syntheses, provides a reliable route to high-purity this compound.[1]

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, combine 1 mole of 3-nitrophthalic acid with 2 moles of acetic anhydride.[1]

-

Heat the mixture to a gentle boil until the 3-nitrophthalic acid completely dissolves, and continue heating for an additional ten minutes.[1]

-

Pour the hot mixture into a porcelain dish and allow it to cool, which will cause the this compound to crystallize.[1]

-

Grind the resulting crystal mass in a mortar and filter it by suction.[1]

-

Wash the crystals with alcohol-free ether to remove impurities.[1]

-

Dry the product at 105°C to a constant weight.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 88–93% | [1] |

| Melting Point | 163–164°C | [1] |

Direct Nitration of Phthalic Anhydride

This method involves the electrophilic aromatic substitution of phthalic anhydride using a nitrating agent, typically a mixture of nitric acid and sulfuric acid. This reaction produces a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid, which then needs to be separated.[2]

The following is a general procedure for the nitration of phthalic anhydride to produce the precursor for this compound.

Procedure:

-

In a beaker fitted with a mechanical stirrer, add 3.4 moles of technical phthalic anhydride to 650 cc of commercial sulfuric acid (sp. gr. 1.84).[2]

-

Heat the stirred mixture to 80°C.

-

Slowly add 210 cc of fuming nitric acid (sp. gr. 1.51) at a rate that maintains the temperature between 100–110°C. This addition typically takes one to two hours.[2]

-

After the fuming nitric acid has been added, add 900 cc of concentrated nitric acid (sp. gr. 1.42) as rapidly as possible without exceeding 110°C.[2]

-

Continue stirring and heating for an additional two hours.[2]

-

Allow the mixture to stand overnight and then pour it into 1.5 L of water.

-

After cooling, filter the solid mixture of 3- and 4-nitrophthalic acids.[2]

-

The isomers can be separated based on their differential solubility in water.

Quantitative Data for 3-Nitrophthalic Acid Precursor:

| Parameter | Value | Reference |

| Yield (crude 3-nitrophthalic acid) | 28–31% | [2] |

| Melting Point (recrystallized) | ~217°C (in a sealed tube) | [2] |

Reaction Mechanisms and Pathways

The synthesis of this compound involves key chemical transformations that are fundamental to organic chemistry.

Electrophilic Aromatic Substitution: Nitration of Phthalic Anhydride

The introduction of a nitro group onto the phthalic anhydride ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the formation of a nitronium ion (NO₂⁺) from the reaction of nitric acid and sulfuric acid. The nitronium ion then acts as the electrophile.

Caption: Mechanism of Phthalic Anhydride Nitration.

Dehydration of 3-Nitrophthalic Acid to its Anhydride

The conversion of 3-nitrophthalic acid to this compound is a dehydration reaction, typically facilitated by a dehydrating agent like acetic anhydride.

Caption: Workflow for Dehydration of 3-Nitrophthalic Acid.

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis, primarily utilized for its reactive anhydride functionality and the directing effects of the nitro group.

Synthesis of Luminol

As previously mentioned, the most prominent application of this compound is in the synthesis of luminol. The anhydride is first converted to 3-nitrophthalhydrazide (B1587705) by reaction with hydrazine, followed by reduction of the nitro group to an amine to yield luminol.

Caption: Synthetic Pathway to Luminol.

Intermediate in Dye and Pharmaceutical Synthesis

This compound serves as a precursor in the synthesis of various dyes and pharmaceuticals.[3][4][5][6] The presence of the nitro group can be exploited for further functionalization, such as reduction to an amino group, which can then be diazotized to produce azo dyes. In the pharmaceutical industry, the phthalimide (B116566) structure, readily formed from the anhydride, is a common motif in drug molecules.

Conclusion

This compound, a compound with a rich history intertwined with the development of modern organic synthesis, remains a relevant and valuable intermediate. Its straightforward preparation, coupled with its versatile reactivity, ensures its continued use in research and industry. This guide provides a foundational understanding of its discovery, synthesis, and key applications, offering a valuable resource for professionals in the chemical sciences.

References

Methodological & Application

Applications of 3-Nitrophthalic Anhydride in Organic Synthesis: Detailed Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Nitrophthalic anhydride (B1165640) is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of organic molecules. Its unique structure, featuring both an anhydride functional group and a nitro substituent on the aromatic ring, allows for a diverse range of chemical transformations. This makes it an invaluable precursor in the pharmaceutical, dye, and polymer industries. This document provides detailed application notes and experimental protocols for the use of 3-Nitrophthalic anhydride in several key areas of organic synthesis.

Application 1: Synthesis of Chemiluminescent Agents - Luminol (B1675438)

This compound is a key starting material in the synthesis of luminol (3-aminophthalhydrazide), a compound renowned for its chemiluminescent properties. Luminol is widely used in forensic science to detect trace amounts of blood. The synthesis involves the condensation of this compound with hydrazine (B178648) to form 3-nitrophthalhydrazide (B1587705), followed by the reduction of the nitro group to an amine.

Experimental Protocol: Synthesis of Luminol

Step 1: Synthesis of 3-Nitrophthalhydrazide

-

In a large test tube, combine 1.3 g of 3-nitrophthalic acid (or 1.16 g of this compound) and 2 mL of a 10% aqueous solution of hydrazine.

-

Heat the mixture gently over a microburner until the solid dissolves.

-